rac-Sitagliptin
Overview
Description
Rac-Sitagliptin is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a chiral molecule that belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used to treat type 2 diabetes mellitus. Rac-Sitagliptin is a racemic mixture of two enantiomers, R- and S- sitagliptin, which have different pharmacological properties.
Scientific Research Applications
DPP-4 Inhibition and Glycemic Control
Sitagliptin functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily used in the management of type 2 diabetes mellitus. It works by enhancing glycemic control through the modulation of fasting and postprandial glucose concentrations, leading to significant reductions in glycosylated hemoglobin levels (Deacon, 2007).
Cardiovascular Effects
Sitagliptin has been studied for its cardiovascular effects, especially in patients with type 2 diabetes and established cardiovascular disease. The TECOS trial, which evaluated the effects of adding sitagliptin to usual diabetes care, aimed to investigate its impact on cardiovascular outcomes and clinical safety (Green et al., 2013). Another study demonstrated sitagliptin's potential in attenuating the progression of atherosclerosis through mechanisms involving AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways (Zeng et al., 2014).
Anti-inflammatory and Antioxidant Properties
Sitagliptin has shown hepatoprotective effects against methotrexate-induced liver toxicity in mice, suggesting its potential in mitigating hepatic injury through modulation of nuclear factor erythroid 2-related factor 2 (Nrf2) and NF-κB signaling pathways (Abo-Haded et al., 2017). Additionally, its combination with vitamin E has been noted to have a modulatory effect on inflammatory biomarkers in rats fed with a high-fat diet, highlighting its role in reducing metabolic dysfunction and oxidative stress (Sakr et al., 2019).
Neuroprotective Activity
Sitagliptin has been observed to have neuroprotective activities, particularly in conditions associated with neuroinflammation like Alzheimer's disease. It affects various markers of inflammation and oxidative stress in the brain, indicating its potential beyond glycemic control (Wiciński et al., 2018).
Anticancer Potential
Research indicates that sitagliptin might have an inhibitory effect on gastric cancer cell proliferation. This effect is mediated through the regulation of the Yes-associated protein (YAP) and impacts tumor-testis antigen expression (Wang et al., 2020).
properties
IUPAC Name |
3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFMDFFZMYYVKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870361 | |
Record name | 3-Amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-Sitagliptin |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.